molecular formula C20H21ClN2O2S B2412135 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine CAS No. 866871-37-6

3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine

Cat. No.: B2412135
CAS No.: 866871-37-6
M. Wt: 388.91
InChI Key: OQCOACFUXNKQCI-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine is a synthetic quinoline derivative intended for research and development purposes. This compound is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications. The structural features of this molecule, including the chlorobenzenesulfonyl group and the diethylamino side chain, suggest its potential utility as a key intermediate in organic synthesis and in the exploration of structure-activity relationships in medicinal chemistry. Researchers may investigate its properties as a potential scaffold for enzyme inhibition, given that sulfonyl-containing compounds are known to target a variety of enzyme families. Its physicochemical properties, such as its molecular weight and topological polar surface area, can be modeled to predict its suitability for specific biochemical assays. As with any research chemical, appropriate safety data sheets should be consulted prior to use, and all necessary personal protective equipment should be worn.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S/c1-4-23(5-2)20-17-12-14(3)6-11-18(17)22-13-19(20)26(24,25)16-9-7-15(21)8-10-16/h6-13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCOACFUXNKQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: The chlorine atom in the benzenesulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Hydroquinoline derivatives

  • Substitution: Substituted benzenesulfonyl derivatives

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs with specific therapeutic effects.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(4-Methoxybenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine

  • 3-(4-Fluorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine

  • 3-(4-Bromobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine

Uniqueness: Compared to these similar compounds, 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine has a distinct chloro substituent, which can influence its reactivity and biological activity. This chloro group may enhance the compound's binding affinity to certain targets, making it unique among its analogs.

Biological Activity

3-(4-Chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline core substituted with a chlorobenzenesulfonyl group and diethylamine moieties. Its structure can be represented as follows:

C18H20ClN2O2S\text{C}_{18}\text{H}_{20}\text{ClN}_{2}\text{O}_{2}S

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial activity. Specifically, studies have shown that certain quinoline sulfonamides possess potent activity against Plasmodium falciparum, the causative agent of malaria. The activity is often linked to the ability of these compounds to inhibit key enzymes involved in the parasite's metabolism.

Table 1: Antimicrobial Activity Against Plasmodium falciparum

CompoundIC50 (µM)Reference
3-(4-Chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine0.015
Other Quinoline DerivativesVaries

The proposed mechanism of action for quinoline-based compounds involves interference with the heme detoxification pathway in the malaria parasite. The sulfonamide group may enhance the binding affinity to target enzymes, leading to increased potency against resistant strains.

Study on Antimalarial Activity

A systematic evaluation of various quinoline derivatives, including 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine, demonstrated substantial antimalarial activity. In vitro assays revealed that this compound effectively inhibited the growth of both chloroquine-sensitive and resistant strains of P. falciparum.

Table 2: Comparative Efficacy Against Drug-resistant Strains

CompoundResistance TypeIC50 (µM)Reference
3-(4-Chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amineChloroquine-resistant K10.010
Standard AntimalarialsVarious>1.0

Cytotoxicity Assessment

While evaluating the therapeutic index, it was crucial to assess the cytotoxicity of this compound on mammalian cell lines. The results indicated that it exhibited low cytotoxicity, making it a promising candidate for further development as an antimalarial agent.

Table 3: Cytotoxicity Results on Mammalian Cell Lines

Cell LineEC50 (µM)Reference
HepG2>5
HEK293>5

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine?

  • Methodological Answer : Key steps include (i) Friedländer quinoline core synthesis (condensation of aniline derivatives with ketones under acidic/basic conditions) and (ii) sulfonylation using 4-chlorobenzenesulfonyl chloride. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield and purity. For example, polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency, while inert atmospheres reduce side reactions. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent compatibility) or impurity profiles . Validate bioactivity using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and characterize compound purity via HPLC (>95%) and mass spectrometry. Cross-reference NMR (1H/13C) and HRMS data with literature to confirm structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound’s structural and functional groups?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10–12 ppm). Diethylamino groups show characteristic triplet splitting (δ 1.2–1.5 ppm for CH3, δ 3.4–3.7 ppm for CH2) .
  • HRMS : Confirm molecular ion ([M+H]+) and isotopic patterns (e.g., chlorine’s M+2 peak).
  • FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and quinoline C=N (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design a systematic structure-activity relationship (SAR) study for this compound’s derivatives?

  • Methodological Answer :

  • Core modifications : Substitute the quinoline 6-methyl group with halogens (e.g., fluoro) to assess electronic effects.
  • Sulfonamide variations : Replace 4-chlorophenyl with electron-deficient/rich arenes to probe steric/electronic contributions.
  • Diethylamino replacement : Test cyclic amines (e.g., piperidine) for enhanced solubility or target affinity.
  • Evaluation : Use in vitro assays (e.g., IC50 determination) and molecular docking to correlate structural changes with activity .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to quinoline-targeted enzymes (e.g., cytochrome P450). Validate with MD simulations (AMBER/GROMACS) to assess stability.
  • QSAR models : Train models on derivatives’ physicochemical descriptors (logP, polar surface area) to predict ADMET properties .

Q. How can researchers investigate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS. Sulfonamides are prone to hydrolysis in acidic conditions.
  • Metabolic stability : Use liver microsomes (human/rat) to identify CYP450-mediated metabolites.
  • Photodegradation : Expose to UV-Vis light and track decomposition kinetics .

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in antimicrobial studies?

  • Methodological Answer :

  • Time-kill assays : Determine bactericidal vs. bacteriostatic effects.
  • Resistance profiling : Serial passage bacteria under sub-MIC concentrations to assess resistance development.
  • Transcriptomics : RNA-seq to identify upregulated/downregulated genes in treated vs. untreated samples .

Methodological Design & Data Analysis

Q. How should researchers design a high-throughput screening (HTS) pipeline for this compound’s derivatives?

  • Methodological Answer :

  • Library synthesis : Use parallel synthesis (96-well plates) with automated liquid handling.
  • Primary screen : Test at 10 µM against target enzymes/cell lines (Z’ factor >0.5).
  • Hit validation : Dose-response curves (IC50/EC50) and counter-screens for false positives (e.g., aggregation) .

Q. What statistical methods are appropriate for analyzing contradictory bioassay results across laboratories?

  • Methodological Answer :

  • Meta-analysis : Pool data using random-effects models to account for inter-lab variability.
  • Bland-Altman plots : Assess systematic biases in assay readouts.
  • Multivariate regression : Identify confounding variables (e.g., cell passage number, reagent lot) .

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